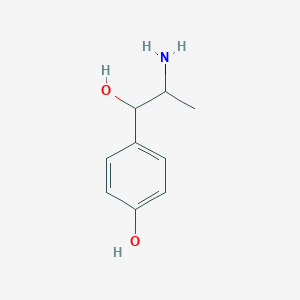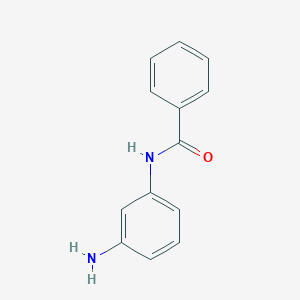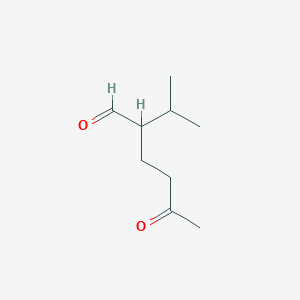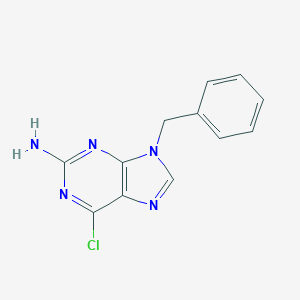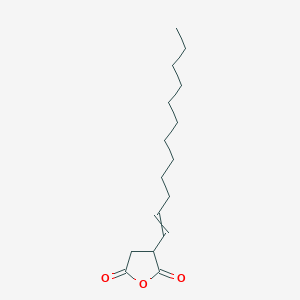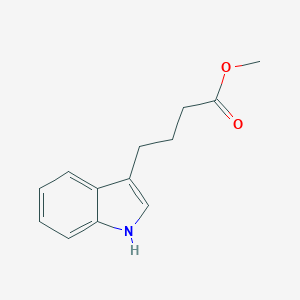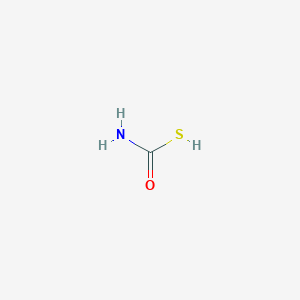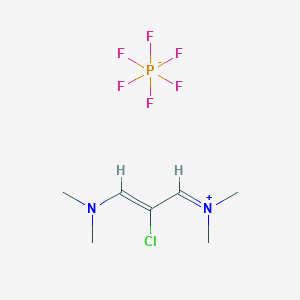![molecular formula C12H16Cl6O2Si B107589 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene CAS No. 18106-12-2](/img/structure/B107589.png)
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene, also known as Kepone, is a synthetic organic compound that was widely used as a pesticide and industrial chemical in the past. Due to its toxicity and persistence in the environment, Kepone has been banned in many countries since the 1970s. However, it remains a significant environmental pollutant and a subject of scientific research.
作用機序
The mechanism of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity is complex and not fully understood. It is believed that 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene acts as a potent inhibitor of the enzyme Na+/K+-ATPase, which is involved in the regulation of ion transport across cell membranes. This leads to disruption of cellular homeostasis and various physiological and biochemical effects.
生化学的および生理学的効果
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene exposure has been shown to cause a range of biochemical and physiological effects in laboratory animals and humans. These include neurotoxicity, liver damage, reproductive toxicity, immunotoxicity, and carcinogenicity. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has also been shown to accumulate in various tissues and organs, including the liver, adipose tissue, and brain.
実験室実験の利点と制限
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been widely used as a model compound for studying the toxicity and metabolism of chlorinated organic compounds. Its advantages include its well-characterized toxicological and biochemical effects, its persistence in the environment, and its availability as a pure compound. However, its limitations include its high toxicity and potential for environmental contamination, which requires careful handling and disposal.
将来の方向性
There are several areas of future research that could benefit from further study of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene. These include:
1. Development of new analytical methods for detecting and quantifying 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in environmental samples, as well as its metabolites and degradation products.
2. Investigation of the mechanisms of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity and metabolism at the molecular level, using advanced techniques such as proteomics, metabolomics, and transcriptomics.
3. Evaluation of the potential health effects of low-level and chronic exposure to 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in humans, including its effects on neurodevelopment, immune function, and cancer risk.
4. Development of new strategies for remediation of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene-contaminated sites, including bioremediation, phytoremediation, and chemical oxidation.
5. Investigation of the potential for 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene to act as an endocrine disruptor, and its effects on reproductive and developmental outcomes in wildlife and humans.
In conclusion, 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene is a synthetic organic compound that has been widely studied for its toxicological, environmental, and biochemical effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the health and environmental impacts of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene and to develop effective strategies for its remediation and management.
合成法
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene can be synthesized by the reaction of hexachlorocyclopentadiene with diethoxymethylsilane in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of isomers, including the trans isomer which is the most toxic and persistent form of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene.
科学的研究の応用
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been extensively studied for its toxicological, environmental, and biochemical effects. It has been used as a model compound for studying the mechanisms of toxicity and metabolism of chlorinated organic compounds. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been shown to cause a variety of adverse effects in laboratory animals and humans, including neurotoxicity, liver damage, and carcinogenicity.
特性
CAS番号 |
18106-12-2 |
|---|---|
製品名 |
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene |
分子式 |
C12H16Cl6O2Si |
分子量 |
433.05774 |
IUPAC名 |
diethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-methylsilane |
InChI |
InChI=1S/C12H16Cl6O2Si/c1-4-19-21(3,20-5-2)7-6-10(15)8(13)9(14)11(7,16)12(10,17)18/h7H,4-6H2,1-3H3 |
InChIキー |
UCTAQCLZVJVDNF-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
正規SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
その他のCAS番号 |
18106-12-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
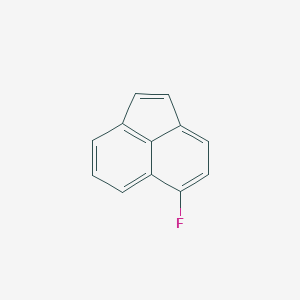
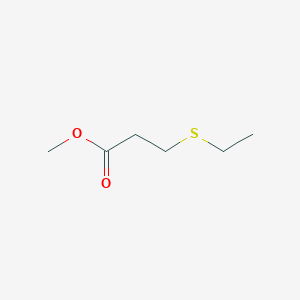
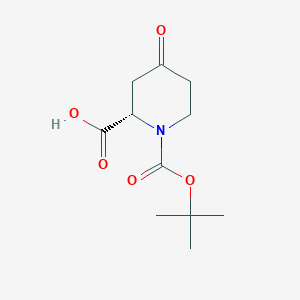
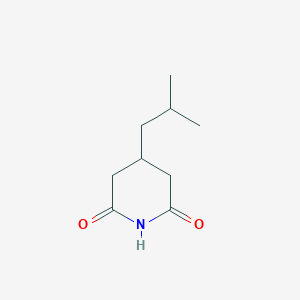
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
